(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid
Overview
Description
(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronic acid group attached to an indazole ring system, further substituted with a tetrahydropyran moiety. The presence of these functional groups makes it a versatile reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid typically involves multi-step organic synthesisThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for forming carbon-carbon bonds between boronic acids and halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols .
Scientific Research Applications
(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-(Tetrahydro-2H-pyran-2-yl)-1H-imidazole-5-boronic acid: Contains an imidazole ring, offering different reactivity and applications.
4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole ring and pinacol ester group.
Uniqueness
(5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)boronic acid is unique due to its indazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable reagent in specific synthetic applications and research areas .
Properties
IUPAC Name |
[5-methyl-1-(oxan-2-yl)indazol-6-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-9-6-10-8-15-16(13-4-2-3-5-19-13)12(10)7-11(9)14(17)18/h6-8,13,17-18H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWKNKXTGTVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1C)C=NN2C3CCCCO3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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